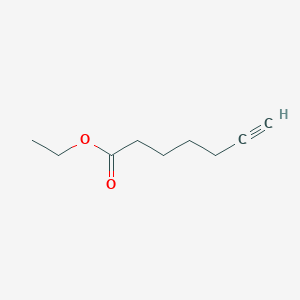

Ethyl hept-6-ynoate

Beschreibung

Ethyl hept-6-ynoate is an alkyne-containing ester with the molecular formula C₉H₁₂O₂. It is characterized by a terminal alkyne group at the sixth carbon of the heptanoate chain and an ethyl ester moiety. This compound is primarily synthesized via carbodiimide-mediated coupling of hept-6-ynoic acid with ethanol in the presence of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . Its structural identity is confirmed by ¹H and ¹³C NMR spectroscopy, which reveals distinct signals for the alkyne proton (~2.2 ppm) and carbonyl carbon (~170 ppm) . This compound serves as a precursor for bioactive molecules and functional materials, particularly in click chemistry applications due to its terminal alkyne group .

Eigenschaften

IUPAC Name |

ethyl hept-6-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLMGVUBOKDNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl hept-6-ynoate can be synthesized through various methods, including the esterification of hept-6-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. Another method involves the hydroboration-oxidation of hept-6-yne followed by esterification.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to optimize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form hept-6-ynoic acid or further oxidized products such as aldehydes and ketones.

Reduction: The compound can be reduced to ethyl hept-6-ene or ethyl heptane using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products Formed:

Oxidation: Hept-6-ynoic acid, aldehydes, ketones.

Reduction: Ethyl hept-6-ene, ethyl heptane.

Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl hept-6-ynoate has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

Medicine: Research into potential pharmaceutical applications, including the development of prodrugs and bioactive compounds.

Industry: Utilized in the production of fragrances, flavors, and specialty chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of ethyl hept-6-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The triple bond in its structure allows for unique reactivity, enabling it to participate in cycloaddition and other specialized reactions.

Vergleich Mit ähnlichen Verbindungen

(1) Ethyl vs. Mthis compound

- Synthetic Utility: Mthis compound is employed in nitroarene coupling reactions (e.g., with 4-nitrophenyl derivatives) , while this compound is more commonly used as a click chemistry precursor due to its compatibility with ethanol-soluble reaction systems .

(2) Ethyl vs. tert-Butyl Hept-6-ynoate

- Steric Hindrance: The tert-butyl group significantly impedes nucleophilic attack at the carbonyl carbon, making tert-butyl hept-6-ynoate less reactive in ester hydrolysis or transesterification reactions compared to its ethyl counterpart .

- Cost Considerations : tert-Butyl derivatives are ~10× more expensive than ethyl esters, limiting their use to specialized applications .

(3) This compound vs. NHS-Activated Derivative

- Reactivity Profile: The NHS ester (2,5-dioxopyrrolidin-1-yl hept-6-ynoate) is highly reactive toward primary amines, enabling efficient bioconjugation with peptides or antibodies under mild conditions . In contrast, this compound requires harsher conditions (e.g., strong bases) for ester hydrolysis.

- Applications : The NHS derivative is widely used in proteomics and surface functionalization , whereas the ethyl ester is preferred in organic synthesis as a stable alkyne source .

(4) This compound vs. Saturated Ethyl Heptanoate

- Alkyne Reactivity: The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Ethyl heptanoate, lacking the alkyne, is restricted to non-covalent applications (e.g., flavor additives) .

- Thermodynamic Stability: The saturated ethyl heptanoate is more thermally stable due to the absence of strain associated with the alkyne group .

Research Findings and Industrial Relevance

- Click Chemistry: this compound’s alkyne group is critical in synthesizing triazole-linked conjugates, as demonstrated in the preparation of simplified pateamine A analogues .

- Bioconjugation : The NHS derivative has been utilized in focused ultrasound-mediated blood-brain barrier disruption studies, where it facilitates covalent labeling of biomolecules .

- Cost-Efficiency : Methyl and ethyl esters are preferred in large-scale synthesis due to their lower cost compared to tert-butyl or NHS-activated variants .

Biologische Aktivität

Ethyl hept-6-ynoate is an organic compound characterized by a triple bond in its structure, which contributes to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an alkyne functional group. The presence of this triple bond allows for diverse reactivity in various biochemical pathways. Its systematic name is derived from its structure, which includes both an ester and an alkyne functional group.

The biological activity of this compound primarily involves its interaction with enzymes. It can act as:

- Substrate : Participating in enzymatic reactions.

- Inhibitor : Blocking substrate access to enzyme active sites, thereby influencing metabolic processes.

The compound's unique structure enables it to undergo cycloaddition and other specialized reactions, enhancing its potential as a biochemical tool.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also have potential in this area.

- Anticancer Properties : this compound has been investigated for its anti-mitotic effects, particularly in acute myeloid leukemia cells. It induces G2-M mitotic arrest, indicating potential applications in cancer therapy.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modifying enzyme activity through its electrophilic nature .

Study 1: Anticancer Activity

A study focused on the anti-mitotic properties of this compound demonstrated its ability to induce differentiation in leukemia cells. The mechanism involved blocking cell cycle progression at the G2-M phase, which could be leveraged for cancer treatment strategies targeting rapidly dividing cells.

Study 2: Enzyme Inhibition

Research on alkynyl compounds similar to this compound revealed their effectiveness as selective inhibitors of specific enzymes such as nicotinamide N-methyltransferase (NNMT). The structural characteristics of these compounds allow them to fit well within enzyme active sites, enhancing their inhibitory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-methylacrylate | Contains an ester and alkene | Used in polymerization reactions |

| Methyl 3-oxohept-6-ynoate | Similar structure but with a methyl group | Potentially similar biological activity |

| Ethyl acetoacetate | A β-keto ester without the alkyne functionality | Common precursor in organic synthesis |

| Ethyl 3-oxohept-6-ynoate | Contains both alkyne and ketone functionalities | Anti-mitotic properties against cancer cells |

This comparative analysis illustrates how this compound's unique combination of functional groups offers distinct biological activities that may not be present in structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.